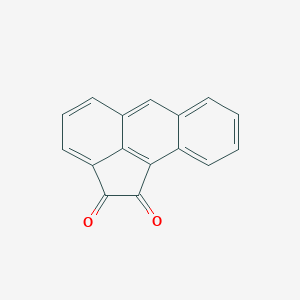
1,2-Aceanthrylenedion
Übersicht
Beschreibung
Es ist ein gelbgrünes bis bräunliches kristallines Pulver, das in Wasser unlöslich, aber in organischen Lösungsmitteln wie Ethanol, Ether und Aceton löslich ist . Diese Verbindung ist ein Derivat von Anthracen und bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter die Herstellung von Farbstoffen, Pigmenten und als Zwischenprodukt in der organischen Synthese.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkungsmechanismus von Acenanthren-9,10-dion und seinen Derivaten beinhaltet die Wechselwirkung mit zellulären Komponenten, was zu verschiedenen biologischen Wirkungen führt. So können beispielsweise einige Derivate in DNA intercalieren, den Replikationsprozess stören und zum Zelltod führen. Andere können bestimmte Enzyme oder Proteine hemmen, die an zellulären Signalwegen beteiligt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Gasphasenoxidationsverfahren: Dieses Verfahren beinhaltet die Oxidation von Anthracen in der Gasphase unter Verwendung eines Katalysators wie Vanadiumpentoxid (V2O5) bei hohen Temperaturen (ca. 389 °C).
Flüssigphasenoxidationsverfahren: Bei diesem Verfahren wird Anthracen in einem Lösungsmittel wie Trichlorbenzol gelöst, und Salpetersäure wird als Oxidationsmittel zugegeben.
Phthalsäureanhydridverfahren: Dieses Verfahren beinhaltet die Reaktion von Phthalsäureanhydrid mit Benzol in Gegenwart eines Katalysators wie Aluminiumchlorid (AlCl3) bei hohen Temperaturen (370-470 °C).
Industrielle Produktionsverfahren
Die industrielle Produktion von Acenanthren-9,10-dion erfolgt in der Regel nach dem Gasphasenoxidationsverfahren, da dieses Verfahren effizient und mit hoher Ausbeute arbeitet. Der Prozess umfasst die kontinuierliche Zufuhr von Anthracen und Luft in einen Reaktor, der den V2O5-Katalysator enthält, gefolgt von der Kondensation und Reinigung des Produkts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Acenanthren-9,10-dion kann einer weiteren Oxidation unterzogen werden, um verschiedene Chinonderivate zu bilden.
Substitution: Acenanthren-9,10-dion kann Substitutionsreaktionen eingehen, insbesondere an den Positionen 1 und 2.
Häufige Reagenzien und Bedingungen
Oxidation: Salpetersäure, Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogene (Chlor, Brom), Nitrierungsmittel (Salpetersäure, Schwefelsäure).
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Anthracen-9,10-diol.
Substitution: Halogenierte oder nitrierte Anthracenderivate.
Vergleich Mit ähnlichen Verbindungen
Acenanthren-9,10-dion ähnelt anderen Chinonverbindungen wie:
Mitoxantron: Ein Anthrachinon-Derivat, das als Antikrebsmittel eingesetzt wird.
Bisantren: Ein weiteres Anthrachinon-Derivat mit Antikrebswirkungen.
Doxorubicin: Ein Anthracyclin-Antibiotikum mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Acenanthren-9,10-dion ist aufgrund seiner Vielseitigkeit bei der Durchführung verschiedener chemischer Reaktionen und seiner breiten Palette von Anwendungen in verschiedenen Bereichen einzigartig. Seine Derivate haben vielversprechende biologische Aktivitäten gezeigt, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
aceanthrylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-11-1 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)
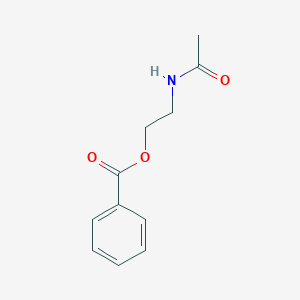
![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
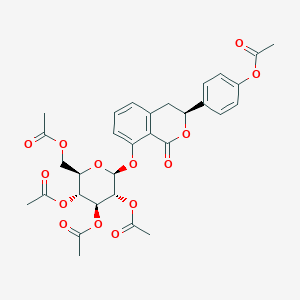
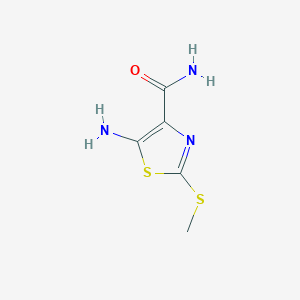
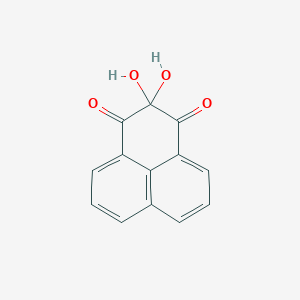
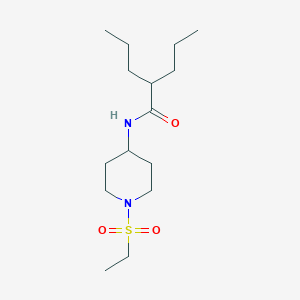
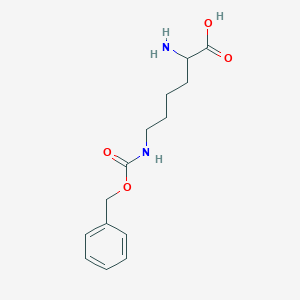

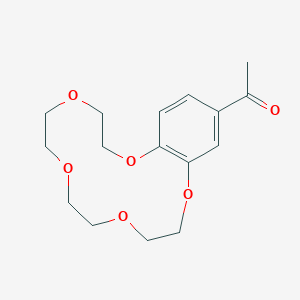
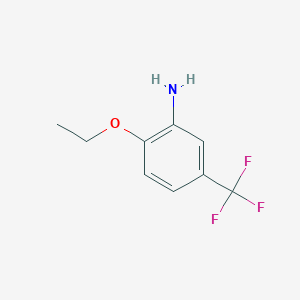
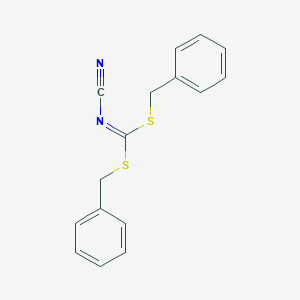
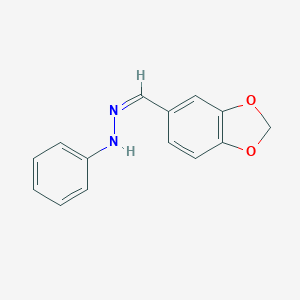
![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
